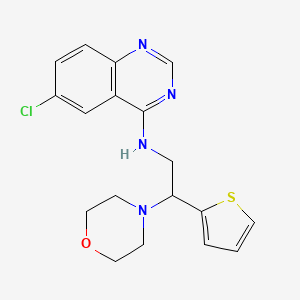
6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a role in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine. One direction is to further investigate its potential applications as an anticancer agent, anti-inflammatory agent, and treatment for neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future studies could investigate the safety and toxicity of this compound in animal models.
Méthodes De Synthèse
The synthesis of 6-Chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine involves the reaction of 6-chloro-4-nitroquinazoline with 2-(morpholin-4-yl)ethylthiol in the presence of a catalyst. The resulting intermediate is then reduced to the desired product using a reducing agent. The synthesis method has been optimized to yield a high purity product with good yields.
Propriétés
IUPAC Name |
6-chloro-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4OS/c19-13-3-4-15-14(10-13)18(22-12-21-15)20-11-16(17-2-1-9-25-17)23-5-7-24-8-6-23/h1-4,9-10,12,16H,5-8,11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBSDSICGTSFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2614838.png)

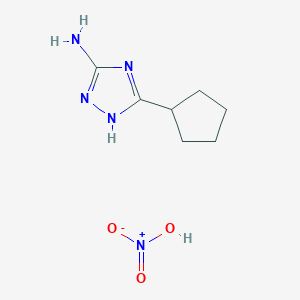
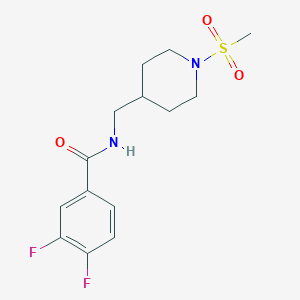


![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)
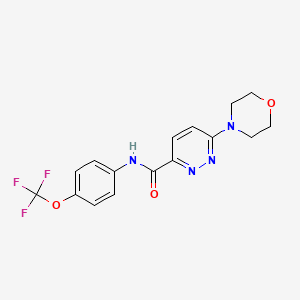
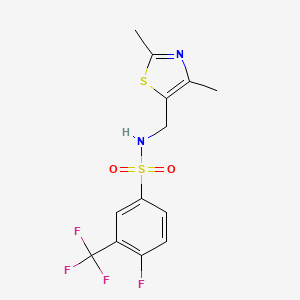

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)